molecular formula C10H7FIN B13336055 7-Fluoro-4-iodo-3-methylisoquinoline

7-Fluoro-4-iodo-3-methylisoquinoline

Cat. No.: B13336055
M. Wt: 287.07 g/mol
InChI Key: HRKMLAUKFLZNBW-UHFFFAOYSA-N
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Description

7-Fluoro-4-iodo-3-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system. The incorporation of fluorine and iodine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research .

Preparation Methods

The synthesis of 7-Fluoro-4-iodo-3-methylisoquinoline involves several steps, typically starting with the preparation of the isoquinoline core. Common synthetic routes include cyclization reactions, nucleophilic substitutions, and cross-coupling reactions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

7-Fluoro-4-iodo-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Scientific Research Applications

7-Fluoro-4-iodo-3-methylisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: Fluorinated isoquinolines are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodo-3-methylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine and iodine atoms can enhance these interactions through electronic effects and steric hindrance .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-4-iodo-3-methylisoquinoline include other fluorinated and iodinated isoquinolines. These compounds share a similar core structure but differ in the position and type of substituents. For example:

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H7FIN

Molecular Weight

287.07 g/mol

IUPAC Name

7-fluoro-4-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H7FIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3

InChI Key

HRKMLAUKFLZNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(C=CC2=C1I)F

Origin of Product

United States

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